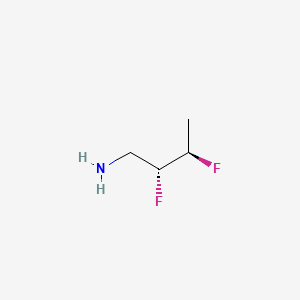

(2R,3R)-2,3-difluorobutan-1-amine

Description

Properties

IUPAC Name |

(2R,3R)-2,3-difluorobutan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9F2N/c1-3(5)4(6)2-7/h3-4H,2,7H2,1H3/t3-,4-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXJVYUGZZIQHJR-QWWZWVQMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CN)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](CN)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9F2N | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

109.12 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2,3-difluorobutan-1-amine typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a difluorobutene derivative, using a chiral catalyst. Another approach involves the use of chiral auxiliaries to induce the desired stereochemistry during the synthesis.

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric hydrogenation processes or the use of biocatalysts to achieve the desired enantiomeric purity. The choice of method depends on factors such as cost, efficiency, and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2,3-difluorobutan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form the corresponding amine derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield imines or nitriles, while substitution reactions can introduce various functional groups in place of the fluorine atoms.

Scientific Research Applications

Pharmacological Applications

- Anticancer Research : Initial studies suggest that (2R,3R)-2,3-difluorobutan-1-amine may exhibit anticancer properties. Its structural similarity to other amines allows it to interact with biological pathways associated with cancer cell proliferation. Research has indicated that compounds with fluorinated groups often display enhanced biological activity due to increased lipophilicity and receptor affinity .

- Neurotransmitter Modulation : The compound's amine group suggests potential interactions with neurotransmitter systems. Studies have shown that similar compounds can act as modulators of central nervous system functions, indicating that this compound could be investigated for its effects on mood disorders or neurodegenerative diseases .

Case Studies

A notable case study involved the evaluation of this compound in vitro against various cancer cell lines. Results indicated a significant inhibition of cell growth at specific concentrations, suggesting its potential as a lead compound for further development in anticancer therapies .

Enzyme Substrate Interactions

This compound can serve as a probe in biochemical assays to study enzyme-substrate interactions. Its unique structure allows researchers to explore how modifications in the amine group affect enzyme activity and specificity. This application is crucial in drug design and understanding metabolic pathways.

Synthesis and Characterization

The synthesis of this compound has been documented in several studies focusing on the development of fluorinated amino compounds. The methods typically involve nucleophilic substitution reactions or the use of fluorinated reagents in controlled environments .

Polymer Chemistry

The incorporation of this compound into polymer matrices can enhance the thermal and mechanical properties of materials. Fluorinated compounds are known for their unique characteristics such as increased stability and resistance to solvents. Research is ongoing to explore how this compound can be utilized in creating advanced materials for electronics and coatings .

Mechanism of Action

The mechanism of action of (2R,3R)-2,3-difluorobutan-1-amine depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing their activity through binding interactions. The presence of fluorine atoms can enhance the compound’s stability and alter its electronic properties, affecting its reactivity and interactions with biological targets.

Comparison with Similar Compounds

Key Observations :

- Fluorine Placement : Unlike 2,2-difluoroethylamine (fluorines on a single carbon), the target compound’s adjacent fluorines create a stereochemical environment that may enhance enantioselective interactions in catalysis or drug design.

- Complexity : The triazole- and phenyl-containing analogs exhibit higher molecular complexity, likely influencing solubility and bioavailability compared to the simpler aliphatic backbone of the target compound.

- Stereochemical Impact : The (R,R)-configuration in the target compound and contrasts with the single stereocenter in , suggesting divergent applications in chiral synthesis or receptor binding.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.